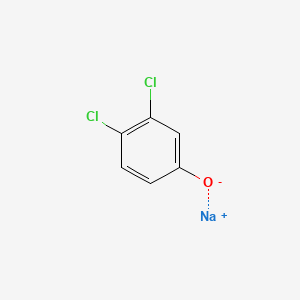

Sodium 3,4-dichlorophenolate

Description

Contextualization within Halogenated Aromatic Compounds Research

Halogenated aromatic compounds are characterized by an aromatic ring substituted with one or more halogen atoms. researchgate.net Their stability and diverse functionalities have led to their use in various industrial processes. bohrium.com However, this stability also contributes to their persistence in the environment, making them a subject of extensive research. bohrium.comnih.gov The study of these compounds, including Sodium 3,4-dichlorophenolate, is crucial for understanding their behavior and potential transformations in both industrial and natural settings. nih.gov

Significance of Phenolate (B1203915) Anions in Chemical Reactivity Studies

Phenolates, the anions formed from the deprotonation of phenols, are important nucleophiles in organic chemistry. wikipedia.org The negative charge on the oxygen atom is delocalized into the aromatic ring, which influences their reactivity. libguides.com This delocalization makes phenolate anions ambident nucleophiles, capable of reacting at either the oxygen or carbon atoms. researchgate.net The study of phenolate anions, such as the 3,4-dichlorophenolate anion, provides valuable insights into the principles of chemical reactivity, including the competition between kinetic and thermodynamic control of reactions. wikipedia.orgacs.org The reactivity of phenolate anions can be influenced by factors such as the solvent and the nature of the electrophile. researchgate.net

Specific Research Importance of Dichlorophenolates in Environmental and Synthetic Chemistry

Dichlorophenolates, including the 3,4-dichloro isomer, are significant in both environmental and synthetic chemistry. Environmentally, dichlorophenols are recognized as priority pollutants due to their potential toxicity and persistence. nih.govontosight.ai Research into their fate and transport, including processes like biodegradation and photodegradation, is essential for environmental remediation. nih.govwfduk.org In synthetic chemistry, dichlorophenolates serve as versatile intermediates. ontosight.ai For instance, this compound is a precursor in the synthesis of dyes, pigments, and potentially pharmaceuticals. ontosight.ai Its reactivity allows for the introduction of the dichlorophenyl group into various molecular structures.

Current Research Gaps and Emerging Avenues for this compound

While the fundamental properties and some applications of this compound are established, several research avenues remain to be explored. A significant area of interest is the development of more efficient and environmentally benign synthetic methods. Furthermore, a deeper understanding of its environmental degradation pathways, particularly the identification of intermediate products and the microorganisms involved, is needed. nih.gov Investigating the potential of this compound as a building block for novel functional materials and bioactive molecules presents another promising research direction. The study of its coordination chemistry with various metals could also lead to new catalysts or materials with unique properties. mtsu.eduresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C6H3Cl2NaO |

| Molecular Weight | 184.98 g/mol |

| CAS Number | 39975-26-3 |

| IUPAC Name | sodium;3,4-dichlorophenolate |

| Synonyms | Sodium 3,4-dichlorophenoxide, Phenol (B47542), 3,4-dichloro-, sodium salt (1:1) |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H3Cl2NaO |

|---|---|

Molecular Weight |

184.98 g/mol |

IUPAC Name |

sodium;3,4-dichlorophenolate |

InChI |

InChI=1S/C6H4Cl2O.Na/c7-5-2-1-4(9)3-6(5)8;/h1-3,9H;/q;+1/p-1 |

InChI Key |

ZLUZHXGLNFCZPR-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1[O-])Cl)Cl.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Sodium 3,4 Dichlorophenolate and Its Precursors

Direct Synthesis Routes from Phenolic Precursors

The most common and direct pathway to sodium 3,4-dichlorophenolate begins with the synthesis of 3,4-dichlorophenol (B42033), which is then converted to its sodium salt.

Chlorination Pathways for 3,4-Dichlorophenol Production

The industrial synthesis of 3,4-dichlorophenol is predominantly achieved through the electrophilic chlorination of phenol (B47542). This process involves the reaction of phenol with chlorine gas. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the hydroxyl group of phenol activates the aromatic ring, directing the incoming chlorine atoms primarily to the ortho and para positions. nih.gov

To achieve regioselectivity towards the 3,4-disubstituted product, specific catalysts and reaction conditions are employed. Modern industrial methods often utilize a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in conjunction with an organic auxiliary agent like dimethylformamide (DMF). smolecule.com This catalytic system enhances the formation of the desired 3,4-dichlorophenol isomer. The reaction is typically carried out in a molten phenol phase at temperatures ranging from 70–90°C, with a controlled flow of gaseous chlorine. smolecule.com Careful monitoring of the reaction is crucial to maximize the yield of 3,4-dichlorophenol while minimizing the formation of other isomers like 2,4-dichlorophenol (B122985) and over-chlorinated products such as trichlorophenols. smolecule.com

An alternative approach to 3,4-dichlorophenol synthesis involves the diazotization of 3,4-dichloroaniline (B118046), followed by hydrolysis. In this method, 3,4-dichloroaniline is treated with an aqueous sulfuric acid solution and then diazotized. The resulting diazonium salt is subsequently hydrolyzed to yield 3,4-dichlorophenol. This route can produce high yields, with reports of up to 80.5%.

Table 1: Key Parameters for Phenol Chlorination to 3,4-Dichlorophenol

| Parameter | Optimal Range | Impact on Selectivity |

|---|---|---|

| Temperature | 75–85°C | Minimizes ortho-chlorination. smolecule.com |

| Chlorine Flow Rate | 0.8 L/min | Reduces the formation of polychlorinated byproducts. smolecule.com |

| Catalyst Loading (AlCl₃) | 4–6 wt% | Maximizes the 3,4-directing effect. smolecule.com |

Salt Formation Chemistry: Conversion of 3,4-Dichlorophenol to this compound

Once 3,4-dichlorophenol is obtained, it is converted to its sodium salt, this compound, through a straightforward acid-base reaction. This is achieved by treating 3,4-dichlorophenol with a sodium base, most commonly sodium hydroxide (B78521) (NaOH).

The reaction is an exothermic neutralization process:

C₆H₃Cl₂OH + NaOH → C₆H₃Cl₂ONa + H₂O

Precise control of the stoichiometry is essential to ensure complete conversion to the phenolate (B1203915) while avoiding excess base. The reaction is typically conducted in an aqueous solution, and maintaining a pH between 10.5 and 11.5 is critical for optimal results. smolecule.com Industrial-scale production often utilizes jacketed reactors with cooling systems to manage the heat generated during the neutralization, maintaining temperatures in the range of 40–50°C. smolecule.com

Indirect Synthetic Approaches and Derivatization

Besides the direct synthesis from phenol, this compound can also be formed through other reaction pathways, often as an intermediate in more complex syntheses.

Formation through Nucleophilic Substitution Reactions in Chlorinated Arenes

An indirect route to obtaining the 3,4-dichlorophenoxy structure involves nucleophilic aromatic substitution (SNAr) on a suitably substituted chlorinated benzene (B151609) ring. For instance, 1,2-dichloro-4-nitrobenzene can undergo nucleophilic substitution. The nitro group, being a strong electron-withdrawing group, activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. stackexchange.com A nucleophile can displace one of the chlorine atoms. Subsequent reduction of the nitro group and diazotization followed by hydrolysis could theoretically lead to 3,4-dichlorophenol, which can then be converted to the sodium salt. The reaction of 1,2-dichloro-4-nitrobenzene with a nucleophile like a methoxide (B1231860) ion has been studied, demonstrating the feasibility of substitution at the carbon bearing a chlorine atom. chegg.com

Role as an Intermediate in the Synthesis of Other Organochlorine Compounds (e.g., Phenoxyacetic Acid Derivatives)

This compound is a key intermediate in the synthesis of various other organochlorine compounds, most notably phenoxyacetic acid derivatives which have herbicidal properties. For example, 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, is synthesized from 2,4-dichlorophenol. mt.govnih.gov A similar synthetic strategy can be applied starting from 3,4-dichlorophenol to produce 3,4-dichlorophenoxyacetic acid.

The synthesis involves the reaction of this compound with an alkylating agent like ethyl bromoacetate (B1195939) or chloroacetic acid. lookchem.comacs.org The phenoxide anion acts as a nucleophile, displacing the halide from the acetate (B1210297) derivative in a Williamson ether synthesis-type reaction. The resulting ester or acid is the corresponding phenoxyacetic acid derivative. For instance, reacting 3,4-dichlorophenol with ethyl bromoacetate in the presence of potassium carbonate in dimethyl sulfoxide (B87167) at 50°C for 6 hours, followed by hydrolysis, yields 3,4-dichlorophenoxyacetic acid. lookchem.com

Catalytic Aspects in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of the precursor, 3,4-dichlorophenol, by influencing the regioselectivity of the chlorination of phenol. As mentioned earlier, Lewis acids like aluminum chloride are crucial for directing the chlorination to the desired positions. smolecule.com The combination of a Lewis acid with a Lewis base, such as diphenyl sulfide, has been shown to selectively catalyze the chlorination of monochlorophenols to 2,4-dichorophenol, indicating the potential for such systems to be adapted for 3,4-isomer production. bibliotekanauki.pl

Oxychlorination is another catalytic approach that has been explored for the synthesis of dichlorophenols. This method uses a chlorine source like hydrogen chloride in the presence of an oxidant and a catalyst. For example, manganous(II) sulfate (B86663) has been used to catalyze the oxychlorination of phenol to 2,4-dichlorophenol. rsc.orgrsc.org Such catalytic systems offer a more atom-economical and potentially greener alternative to traditional chlorination with elemental chlorine.

Table 2: Summary of Synthetic Pathways

| Pathway | Starting Material | Key Reagents/Catalysts | Product |

|---|---|---|---|

| Direct Chlorination | Phenol | Cl₂, AlCl₃, DMF | 3,4-Dichlorophenol |

| Diazotization | 3,4-Dichloroaniline | H₂SO₄, NaNO₂, H₂O | 3,4-Dichlorophenol |

| Salt Formation | 3,4-Dichlorophenol | NaOH | This compound |

| Nucleophilic Aromatic Substitution (Indirect) | 1,2-Dichloro-4-nitrobenzene | Nucleophile, then reduction and hydrolysis | 3,4-Dichlorophenol |

| Williamson Ether Synthesis | This compound | Chloroacetic acid or its ester | 3,4-Dichlorophenoxyacetic acid |

Exploration of Catalysts for Selective Chlorination

The chlorination of phenols can produce various chlorinated isomers, and achieving high regioselectivity is crucial for synthesizing specific products like 3,4-dichlorophenol. Research has focused on developing catalysts that can direct the substitution to the desired positions on the phenol ring.

One major strategy involves the use of sulphuryl chloride (SO₂Cl₂) as the chlorinating agent in the presence of sulfur-containing catalysts and a Lewis acid activator, such as aluminum chloride (AlCl₃) or ferric chloride. mdpi.com This approach has been shown to successfully produce para-selective chlorination of various phenols. mdpi.com The catalysts explored include simple dialkyl sulphides, dithiaalkanes, and, notably, poly(alkylene sulphide)s, which have demonstrated high efficiency and selectivity, often in solvent-free conditions. mdpi.com For instance, using diphenyl sulphide with SO₂Cl₂ and AlCl₃ for the chlorination of o-cresol (B1677501) resulted in a para/ortho product ratio of around 20. mdpi.com The choice of poly(alkylene sulphide) can be tailored to the substrate; those with longer spacer groups are particularly effective for the para-chlorination of m-cresol, while those with shorter spacers are better for phenol and o-cresol. mdpi.com

Another class of catalysts involves thioureas, which can be used with N-chlorosuccinimide (NCS) to achieve high regioselectivity for either ortho- or para-chlorination, depending on the specific thiourea (B124793) catalyst used. scientificupdate.com For example, certain thiourea catalysts can yield para-chloro isomers with a regioselectivity of up to 20:1. scientificupdate.com

Lewis basic selenoether catalysts have also been developed for highly efficient ortho-selective electrophilic chlorination of phenols with catalyst loadings as low as 1%. nsf.govacs.org These catalysts can achieve ortho/para selectivities of over 20:1, a significant deviation from the innate selectivity which typically favors the para isomer. nsf.govacs.org Studies with these catalysts indicate that a hydrogen-bonding moiety on the substrate is necessary for achieving high selectivity. nsf.govacs.org

Table 1: Representative Catalytic Systems for Regioselective Chlorination of Phenols

| Catalyst System | Chlorinating Agent | Substrate | Key Finding | Reference |

| Poly(alkylene sulphide)s / Lewis Acid | SO₂Cl₂ | Phenols, Cresols | High para-selectivity; quantitative yields in solvent-free conditions. | mdpi.com |

| Diphenyl Sulphide / AlCl₃ | SO₂Cl₂ | o-Cresol | Achieved a para/ortho ratio of approximately 20. | mdpi.com |

| Thiourea Catalyst 7 | NCS | Phenol | Major product is the p-chloro isomer with regioselectivity up to 20:1. | scientificupdate.com |

| Lewis Basic Selenoether Catalyst | NCS | Phenols, Anilines | Highly ortho-selective with ortho/para ratios up to >20:1. | nsf.govacs.org |

Phase-Transfer Catalysis in Phenolate Reactions

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. This is particularly relevant for reactions involving phenolate anions, which are often soluble in water but need to react with organic substrates dissolved in an organic solvent.

The mechanism involves a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which forms an ion pair with the phenolate anion. This new, larger ion pair has sufficient lipophilicity to be extracted into the organic phase, where it can then react with the organic substrate.

Common catalysts for phenolate reactions include various tetraalkylammonium cations, such as tetra-n-butylammonium bromide (TBAB) and benzyltriethylammonium chloride. acs.orgacs.org The structure and lipophilicity of the catalyst cation significantly influence the reaction rate. acs.org Studies on the alkylation of phenol have shown that while the intrinsic reactivity of different tetraalkylammonium phenoxide salts in a homogeneous solution does not vary widely, the reaction rates under PTC conditions can differ by orders of magnitude. acs.org This highlights that the catalyst's primary role is to effectively transport the phenoxide anion into the organic phase. acs.org The catalytic activity of tertiary amines has also been investigated for the synthesis of phenyl benzoate (B1203000), demonstrating their potential as low-cost PTCs. acs.org

Table 2: Factors Influencing Phase-Transfer Catalysis of Phenolate Reactions

| Factor | Observation | Example | Reference |

| Catalyst Structure | Cationic radius and lipophilicity affect catalyst activity and extraction efficiency. | Reactivity range of 663-fold observed for Me₄N⁺ to (n-Oct)₄N⁺ in PTC alkylation. | acs.org |

| Catalyst Type | Quaternary ammonium salts are common; tertiary amines are a low-cost alternative. | Benzyltributylammonium bromide showed high activity in phenyl benzoate synthesis. | acs.org |

| Solvent Polarity | Polar solvents promote higher conversion and faster reaction rates. | Dichloromethane (B109758) > n-hexane > chlorobenzene (B131634) > toluene (B28343) in effectiveness for a specific reaction. | acs.org |

| Aqueous Phase | Concentration of phenolate anion must be sufficient for effective extraction. | Specific extraction rate increased with sodium phenolate concentration from 0.01 to 0.15 kmol/m³. | wiley.com |

Mechanistic Investigations of Reaction Kinetics in Synthesis

The primary synthesis route for the precursor 3,4-dichlorophenol is the chlorination of phenol. Kinetic studies of this reaction provide crucial insights into the reaction mechanism and allow for process optimization.

The chlorination of phenolic compounds in aqueous solutions is generally observed to follow second-order kinetics, being first-order with respect to the concentration of aqueous chlorine and first-order with respect to the concentration of the phenolic compound. gfredlee.comnih.govacs.org The reaction rate is highly dependent on pH. gfredlee.com A maximum rate of chlorination typically occurs in the neutral to slightly alkaline pH range (pH 7-9). gfredlee.com This is because the phenolate anion, which is more prevalent at higher pH, is significantly more reactive towards electrophilic attack by chlorine than the undissociated phenol molecule. nih.govacs.org

Kinetic studies have determined the rate constants for reactions involving hypochlorous acid (HOCl) with both phenol and the phenolate anion. The second-order rate constants for the reaction between HOCl and the phenolate anion are several orders of magnitude higher than those for the reaction with undissociated phenol. nih.govacs.org For example, rate constants for HOCl + phenolate are in the range of 8.46 x 10¹ to 2.71 x 10⁴ M⁻¹s⁻¹, while for HOCl + phenol, they are much lower, between 0.02 and 0.52 M⁻¹s⁻¹. nih.govacs.org

The chlorination is proposed to proceed via a stepwise substitution mechanism, typically at the ortho and para positions of the aromatic ring. gfredlee.com For phenol, this initially forms 2-chlorophenol (B165306) and 4-chlorophenol (B41353), which can then be further chlorinated to form dichlorophenols. gfredlee.com The activation energy for the uncatalyzed reaction between chlorine and phenol has been found to be approximately 14 kcal/mol, which is a typical value for many chemical reactions. gfredlee.com

Table 3: Kinetic Data for the Chlorination of Phenolic Compounds

| Reacting Species | Second-Order Rate Constant (k) | pH Range | Reference |

| HOCl + Phenol | 0.02 - 0.52 M⁻¹s⁻¹ | 1 - 11 | nih.govacs.org |

| HOCl + Phenolate | 8.46 x 10¹ - 2.71 x 10⁴ M⁻¹s⁻¹ | 1 - 11 | nih.govacs.org |

| Acid-Catalyzed (HOCl + Phenol) | 0.37 - 6.4 x 10³ M⁻²s⁻¹ | 1 - 11 | nih.govacs.org |

Environmental Transformations and Degradation Mechanisms of Sodium 3,4 Dichlorophenolate

Photochemical Degradation Studies

Photochemical degradation, or photolysis, is a key process for the transformation of many organic compounds in sunlit surface waters. This process can occur through the direct absorption of light (direct photolysis) or via reactions with photochemically generated reactive species (indirect photolysis).

Direct Photolysis Pathways and Quantum Yield Determinations

Direct photolysis involves the absorption of a photon by a chemical, leading to its transformation. ibacon.com For this to occur, the chemical must have a chromophore that absorbs light in the solar spectrum reaching the earth's surface (wavelengths >290 nm). nih.gov 3,4-Dichlorophenol (B42033) contains chromophores that absorb ultraviolet radiation, making it susceptible to direct photolysis by sunlight. nih.gov

The primary pathway for the direct photolysis of 3,4-dichlorophenol in water upon UV irradiation involves the replacement of a chlorine atom with a hydroxyl group. Specifically, irradiation at wavelengths greater than 280 nm leads to the formation of 4-chlororesorcinol (B43231) through the substitution of the chlorine atom at the 3-position. nih.gov This nucleophilic photosubstitution is a common degradation pathway for chlorinated phenols.

Indirect Photolysis Mechanisms (e.g., involvement of hydroxyl radicals, photosensitizers)

Indirect photolysis occurs when other substances in the water, known as photosensitizers, absorb solar energy and produce highly reactive transient species that then degrade the target compound. csbsju.edu Key reactive species in natural waters include hydroxyl radicals (•OH), peroxy radicals, and singlet oxygen. nih.govcsbsju.edu

Hydroxyl radicals are powerful, non-selective oxidizing agents that react rapidly with many organic pollutants. wikipedia.orghydrogenlink.com They are considered the "detergent" of the troposphere and play a significant role in aquatic environments as well. wikipedia.org The reaction of hydroxyl radicals with aromatic compounds like 3,4-dichlorophenol can proceed via addition to the aromatic ring or by abstraction of a hydrogen atom from the hydroxyl group. wikipedia.orghydrogenlink.com The rate constant for the vapor-phase reaction of 3,4-dichlorophenol with photochemically-produced hydroxyl radicals has been estimated as 6.99 x 10⁻¹² cm³/molecule-sec at 25 °C. nih.gov This corresponds to an atmospheric half-life of about two days, indicating that this is a significant degradation pathway in the atmosphere and likely in water as well. nih.gov

Natural photosensitizers such as humic acids and nitrate (B79036) ions, commonly present in surface waters, can also contribute to the degradation of chlorophenols. csbsju.edu Under solar irradiation, these substances can generate hydroxyl radicals and other reactive species, accelerating the transformation of compounds that may be resistant to direct photolysis. csbsju.edu

Influence of Wavelength and pH on Photodegradation Kinetics

The kinetics of photodegradation are highly dependent on both the wavelength of the incident light and the pH of the aqueous solution. The wavelength determines the energy of the photons and whether they can be absorbed by the target molecule. As noted, significant direct photolysis requires absorption at wavelengths above 290 nm. nih.gov Studies on 2,4-DCP have shown that different UV wavelengths (e.g., 222 nm vs. 282 nm) can result in different degradation efficiencies and quantum yields. researchgate.netresearchgate.net

The pH of the water is a critical variable because it determines the speciation of the chlorophenol. nih.govresearchgate.net Phenols are weak acids, and in water, an equilibrium exists between the undissociated (molecular) form (e.g., 3,4-dichlorophenol) and the dissociated (anionic) form (3,4-dichlorophenolate). The pKa of 3,4-dichlorophenol is 8.62. researchgate.net At pH values below the pKa, the molecular form dominates, while at pH values above the pKa, the anionic form is prevalent. The anionic phenolate (B1203915) form often has a different light absorption spectrum and is typically more susceptible to photodegradation. researchgate.netresearchgate.net For 2,4-DCP, the highest pseudo-first-order rate constants and quantum yields were observed for the anionic form at pH 11 when irradiated with a XeBr excilamp (282 nm). researchgate.netresearchgate.net This suggests that the degradation of sodium 3,4-dichlorophenolate would be more rapid in alkaline waters.

Identification and Elucidation of Phototransformation Products

Identifying the products of photodegradation is essential for a complete environmental assessment, as transformation products can sometimes be more toxic than the parent compound. As mentioned, the primary product from the direct photolysis of 3,4-dichlorophenol is 4-chlororesorcinol. nih.gov

Studies on the degradation of other chlorophenols have identified further transformation products. For example, the photocatalytic degradation of 4-chlorophenol (B41353) proceeds through 4-chlorocatechol, which is then hydroxylated to form 5-chloro-1,2,4-benzenetriol. acs.org Subsequent reactions lead to the oxidative cleavage of the aromatic ring, forming aliphatic diacids and other smaller intermediates. acs.org Similarly, the degradation of 2,4-DCP has been shown to produce less chlorinated phenols, such as 2-chlorophenol (B165306) and 4-chlorophenol, before eventual ring opening. mdpi.com Complete mineralization to carbon dioxide and chloride ions is the ultimate fate in many advanced oxidation processes.

Hydrolytic Degradation Processes

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. It can be a significant abiotic degradation pathway for certain classes of organic compounds in aqueous environments.

Abiotic Hydrolysis Pathways and Kinetics in Aqueous Environments

Abiotic hydrolysis is generally not considered a significant degradation pathway for chlorophenols like 3,4-dichlorophenol under typical environmental conditions (i.e., neutral pH and ambient temperature). nih.gov The carbon-chlorine bond on an aromatic ring is strong and not susceptible to hydrolysis unless activated by other functional groups. Likewise, the phenolic hydroxyl group and the aromatic ring itself are stable against hydrolysis. nih.gov Therefore, in the absence of other reactants or catalysts, this compound is expected to be persistent with respect to hydrolytic degradation. While the kinetics of hydrolysis can be influenced by pH, with reactions being faster under strongly acidic or alkaline conditions for some compounds, this is not a major pathway for chlorophenols within the typical environmental pH range of 5 to 9. rsc.org

pH-Dependent Hydrolysis Mechanisms

The chemical structure of 3,4-dichlorophenol, the acidic form of this compound, is generally resistant to hydrolysis under typical environmental conditions due to the stability of the aromatic ring and the carbon-chlorine bonds. nih.gov Direct nucleophilic substitution of the chlorine or hydroxyl groups by water is not a significant degradation pathway. nih.gov

However, the pH of the aqueous environment plays a critical role in determining the compound's chemical form and, consequently, its behavior and susceptibility to other transformation processes. The acidity constant (pKa) of dichlorophenols dictates the equilibrium between the protonated (phenolic) form and the deprotonated (phenolate) form. As the pH increases above the pKa, the more water-soluble phenolate anion becomes the dominant species. researchgate.net This change in speciation significantly affects the compound's aqueous solubility and its interaction with surfaces and microorganisms. researchgate.netnih.gov

While direct chemical hydrolysis is slow, pH can influence the rate of indirect degradation pathways. For instance, the rate of anaerobic reductive dechlorination of 2,4-dichlorophenol (B122985) by acclimated microbial granules has been shown to be pH-dependent, with rates increasing as the pH rises from 6.8 to 7.9. Furthermore, photochemical reactions involving water can lead to hydrolysis. Upon UV irradiation at wavelengths greater than 280 nm, 3,4-dichlorophenol can undergo a reaction that replaces a chlorine atom with a hydroxyl group, a process described as a form of hydrolysis, yielding products such as 4-chlororesorcinol. nih.gov

Role of Water Chemistry on Hydrolytic Stability

The hydrolytic stability of this compound is influenced by various factors within the water chemistry matrix beyond just pH. The presence of oxidizing agents, metal ions, and dissolved organic matter can initiate or catalyze transformation reactions.

Advanced oxidation processes, which involve the generation of highly reactive species like hydroxyl radicals, can effectively degrade chlorophenols. For example, Fenton's reagent, a mixture of ferrous iron (Fe²⁺) and hydrogen peroxide, has been shown to completely decompose 3,4-dichlorophenol in aqueous solutions, mineralizing it to carbon dioxide and chloride ions. nih.gov The efficiency of this process is itself dependent on water chemistry, as it is enhanced by increased concentrations of the Fenton reagents but inhibited by increasing acidity. nih.gov

Biotransformation and Biodegradation Research

Anaerobic Transformation Pathways and Kinetics in Sediments

Under anaerobic conditions, such as those found in saturated soils and aquatic sediments, the primary biotransformation pathway for chlorophenols is reductive dechlorination. acs.org This process involves the removal of chlorine atoms from the aromatic ring, with a hydrogen atom taking their place. researchgate.net The transformation of 3,4-dichlorophenol has been observed in various anaerobic systems, though its degradation is highly dependent on the presence of adapted microbial communities. nih.govkoreascience.kr In studies with unacclimated anaerobic sludge, 3,4-dichlorophenol was found to be persistent over a six-week incubation period. koreascience.kr

In contrast, microbial communities adapted to 3,4-dichlorophenol demonstrate the ability to dechlorinate it and other chlorophenols. nih.govnih.gov Research on the closely related 2,4-dichlorophenol (2,4-DCP) in freshwater lake sediments has elucidated a sequential degradation pathway:

Reductive dechlorination of 2,4-DCP to 4-chlorophenol (4-CP).

Further dechlorination of 4-CP to phenol (B47542).

Carboxylation of phenol to benzoate (B1203000).

Degradation of benzoate via acetate (B1210297) to methane (B114726) and carbon dioxide. nih.gov

| Compound | Average Adaptation Time (days) | Maximal Observed Transformation Rate (μmol/liter⁻¹/day⁻¹) |

|---|---|---|

| 2,4-Dichlorophenol | 7 | 300 |

| 4-Chlorophenol | 37 | 78 |

| Phenol | 11 | 2,130 |

| Benzoate | 2 | 2,080 |

Data sourced from Zhang and Wiegel (1990). nih.gov

Aerobic Biotransformation Mechanisms

In aerobic environments, bacteria and fungi utilize different mechanisms to degrade dichlorophenols. The process is typically initiated by an oxidation step, where monooxygenase or dioxygenase enzymes hydroxylate the aromatic ring. nih.govoregonstate.edu For dichlorophenols like 2,4-DCP, this first step often involves the formation of a dichlorocatechol. researchgate.netnih.gov

Following hydroxylation, the aromatic ring is cleaved by dioxygenase enzymes. This ring-cleavage can proceed via two main pathways:

Ortho-cleavage: The ring is broken between the two hydroxyl groups of the catechol intermediate. researchgate.net

Meta-cleavage: The ring is broken adjacent to one of the hydroxyl groups. researchgate.netnih.gov

These cleavage reactions result in the formation of chlorinated aliphatic acids, which are then further metabolized, often with the subsequent removal of the chlorine atoms, eventually leading to intermediates of central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.net Fungi can employ a two-phase detoxification process, first using cytochrome P450 enzymes to add hydroxyl groups, followed by conjugation reactions. nih.gov

Dechlorination Processes Mediated by Microorganisms

Microbial dechlorination is a key step in the breakdown of this compound. The mechanism of dechlorination differs significantly between anaerobic and aerobic conditions.

Under anaerobic conditions, reductive dechlorination is the predominant process. nih.gov In this reaction, the chlorine substituent is removed and replaced by a hydrogen atom, with the chlorophenol acting as an electron acceptor. researchgate.net This process is highly specific. Studies on various dichlorophenols have shown that the position of the chlorine atom influences the rate and pathway of degradation, with a general preference for the removal of ortho-positioned chlorines. acs.orgkoreascience.krnih.gov However, the specificity can be altered by the microbial community. For instance, anaerobic sediment communities adapted to 3,4-DCP were found to preferentially remove the para-chlorine when degrading pentachlorophenol. nih.govnih.gov

Under aerobic conditions, dechlorination often occurs after the aromatic ring has been cleaved. oregonstate.edu The chlorine atoms remain on the aliphatic intermediates produced from ring-opening and are removed at a later stage of the metabolic pathway.

Characterization of Microbial Communities Involved in Degradation

A diverse range of microorganisms capable of degrading chlorophenols has been identified. The specific microbial communities involved often depend on the environmental conditions (aerobic vs. anaerobic) and whether the communities have been previously exposed and acclimated to the contaminant.

Aerobic microorganisms known to degrade chlorophenols include several bacterial and fungal genera. Bacteria are particularly effective, with many strains using the compounds as a sole source of carbon and energy. nih.gov

Anaerobic microorganisms are crucial for reductive dechlorination in sediments and sludges. While complete degradation often involves a consortium of different microbial groups (e.g., dechlorinators, fermenters, and methanogens), specific dechlorinating bacteria have been identified. nih.gov

| Condition | Microorganism Type | Identified Genera |

|---|---|---|

| Aerobic | Bacteria | Pseudomonas nih.govnih.gov, Alcaligenes nih.gov, Ralstonia nih.gov, Burkholderia nih.gov, Rhodococcus nih.gov, Cupriavidus nih.gov |

| Fungi | Aspergillus nih.gov, Tritirachium nih.gov, Cladosporium nih.gov, Penicillium nih.gov | |

| Anaerobic | Bacteria | Desulfomonile , Clostridium-like bacteria , Enterococcus researchgate.net, Bacteroidales researchgate.net |

Oxidative and Reductive Transformation Pathways

The environmental breakdown of this compound can occur through various chemical reactions, including oxidation and reduction, which are often facilitated by advanced technological processes.

Advanced Oxidation Processes (AOPs) are recognized as effective and safe methods for treating pollutants like chlorophenols due to their strong oxidative capacity and mild reaction conditions. e3s-conferences.org These processes generate highly reactive radicals, primarily hydroxyl radicals (•OH), which can break down complex organic molecules into simpler, less harmful substances.

Fenton's Reagent: The Fenton process (using hydrogen peroxide, H₂O₂, and ferrous iron, Fe²⁺) and the photo-Fenton process (which incorporates UV light) are effective in degrading dichlorophenols. nih.gov In a study on 2,4-dichlorophenol (2,4-DCP), a compound structurally similar to 3,4-dichlorophenol, the photo-Fenton reaction in acidic conditions resulted in rapid and high degradation. nih.gov Complete removal of 2,4-DCP was achieved in 60 minutes under specific conditions. nih.gov A Fenton-like system using calcium peroxide (CaO₂) as a solid source of H₂O₂ has also been shown to readily degrade 2,4-DCP. rsc.org The degradation kinetics in these systems can be complex, sometimes following pseudo-first-order kinetics at low iron concentrations and non-conventional kinetics at higher concentrations. nih.gov

TiO₂ Photocatalysis: Titanium dioxide (TiO₂) photocatalysis is another prominent AOP for degrading organic compounds. researchgate.net When TiO₂ is irradiated with UV light, it generates electron-hole pairs that react with water and oxygen to produce reactive oxygen species, which in turn degrade the pollutant. researchgate.netnih.gov Studies have demonstrated the effectiveness of TiO₂ in degrading dichlorophenols. For instance, the combination of photocatalysis with activated sodium persulfate was able to completely degrade 100 mg/L of 2,4-dichlorophenol within 3 hours under UV light. e3s-conferences.org The efficiency of TiO₂ photocatalysis can be enhanced by modifying the catalyst, for example, by creating composites with magnetic particles for easier recovery or by loading it onto nanofibers to improve reusability. researchgate.netirost.ir Research on the photocatalytic degradation of 3,4-dichlorophenol suggests that dechlorination may occur after the cleavage of the benzene (B151609) ring. researchgate.net

Table 1: Efficiency of AOPs in Dichlorophenol Degradation This table is interactive. You can sort and filter the data.

| AOP Method | Target Compound | Initial Concentration | Treatment Time | Degradation Efficiency | Source |

|---|---|---|---|---|---|

| Photo-Fenton | 2,4-Dichlorophenol | Not Specified | 60 min | 100% | nih.gov |

| TiO₂/Sodium Persulfate | 2,4-Dichlorophenol | 100 mg/L | 3 hours | 100% | e3s-conferences.org |

| Fe₃O₄/TiO₂/Ag Nanofibers | 2,4-Dichlorophenol | Not Specified | 180 min | 53% | irost.ir |

| Fe₃O₄/SiO₂/TiO₂ | 2-Chlorophenol | 25 mg/L | 130 min | 100% | nih.gov |

| Fe₃O₄/SiO₂/TiO₂ | 2-Chlorophenol | 50 mg/L | 3 hours | 97.2% | nih.gov |

Reductive dechlorination is a key transformation pathway where chlorine atoms are removed from the aromatic ring and replaced with hydrogen atoms. This process can be effectively carried out using zero-valent metals (ZVMs), particularly zero-valent iron (ZVI). ZVI is an effective reducing agent for dehalogenation due to its negative reduction potential. researchgate.net

The reaction is a surface-mediated process where electrons are transferred from the ZVI to the chlorinated organic compound. nih.gov For dichlorophenols, this leads to the formation of less chlorinated phenols and eventually phenol itself. researchgate.net The effectiveness of this method has been demonstrated for 2,4-dichlorophenol. researchgate.net Research has shown that using ZVI nanoparticles can lead to high dechlorination efficiency. For example, ZVI nanoparticles impregnated into a mesoporous silica (B1680970) support (MCM-48) achieved over 95% dechlorination of 2,4-DCP under optimized conditions (pH 4 and 150 mg/L of the reagent). researchgate.net The process involves the attraction of the electron-deficient chlorine groups on the phenol ring to the ZVI surface, facilitating the removal of chlorine as a chloride ion. researchgate.net While highly effective for some chlorinated compounds, it's noteworthy that certain recalcitrant molecules, such as dichloromethane (B109758), show almost no reactivity with ZVI alone. nih.govnuk.edu.tw

Modeling and Simulation of Environmental Fate Processes

Mathematical models are crucial tools for understanding and predicting how chemicals like this compound behave in the environment. These models simulate transport, transformation, and persistence, aiding in risk assessment.

Kinetic models describe the rate at which a chemical degrades over time. For dichlorophenols, degradation often follows specific kinetic patterns. In a study of 3,4-dichlorophenol disappearance in a river system, the process followed first-order kinetics, with an average half-life of about 4 hours. The rate-controlling factor was suggested to be the diffusion of the chemical across the water-biofilm interface rather than biological activity.

For AOPs, the kinetics can be more varied. The photo-Fenton degradation of 2,4-DCP has been observed to follow pseudo-first-order kinetics at low catalyst concentrations. nih.gov However, at higher iron concentrations, the reaction exhibits non-conventional kinetics, which can be simulated using models that incorporate parameters like the initial decay rate and the final decay fraction. nih.gov Similarly, the dechlorination of 2,4-DCP using ZVI-impregnated MCM-48 also showed pseudo-first-order kinetics with respect to the initial concentration of the dichlorophenol. researchgate.net

Table 2: Kinetic Models for Dichlorophenol Degradation This table is interactive. You can sort and filter the data.

| Compound | Degradation Process | Kinetic Model | Key Findings | Source |

|---|---|---|---|---|

| 3,4-Dichlorophenol | Fluvial Disappearance | First-Order | Average half-life of ~4 hours. | |

| 2,4-Dichlorophenol | Photo-Fenton (low Fe³⁺) | Pseudo-First-Order | Rate depends on initial catalyst concentration. | nih.gov |

| 2,4-Dichlorophenol | Photo-Fenton (high Fe³⁺) | Non-Conventional | Modeled using initial decay rate and final decay fraction. | nih.gov |

| 2,4-Dichlorophenol | Reductive Dechlorination (Fe-MCM-48) | Pseudo-First-Order | Rate is dependent on the initial 2,4-DCP concentration. | researchgate.net |

Analytical Chemistry Research for Sodium 3,4 Dichlorophenolate

Chromatographic Method Development

Chromatographic techniques are fundamental to the separation and quantification of sodium 3,4-dichlorophenolate from complex matrices. Both gas and liquid chromatography play crucial roles in its analysis.

Gas Chromatography (GC) for Separation and Quantification

Gas chromatography (GC) is a powerful tool for the analysis of volatile and semi-volatile compounds like 3,4-dichlorophenol (B42033). The separation is typically achieved on capillary columns, and detection can be performed using a Flame Ionization Detector (FID) for underivatized phenols or an Electron Capture Detector (ECD) for derivatized forms. settek.com

Derivatization is often employed to improve the volatility and chromatographic behavior of phenols. Common derivatizing agents include diazomethane, which converts phenols to their methylated (anisole) forms, and pentafluorobenzyl bromide (PFBBr), which forms pentafluorobenzyl ethers. epa.gov While GC/FID can be used for underivatized phenols, GC/ECD is particularly sensitive for the halogenated derivatives created with PFBBr. epa.gov

Challenges in GC analysis include potential co-elution of different phenol (B47542) isomers. epa.gov For instance, on a DB-5 column, 2,4-dichlorophenol (B122985) and 3,5-dichlorophenol (B58162) may co-elute. epa.gov To address this, dual-column analysis or confirmation by GC-Mass Spectrometry (GC-MS) is often necessary. settek.comepa.gov GC combined with tandem mass spectrometry (GC-MS/MS) offers high selectivity and sensitivity for the determination of chlorophenols at trace levels. jcsp.org.pkthermofisher.com

Table 1: Gas Chromatography Methods for Chlorophenol Analysis

| Technique | Detector | Derivatization | Detection Limit | Reference |

|---|---|---|---|---|

| GC | FID | None | Not specified | epa.gov |

| GC | ECD | PFBBr | 0.02 µg/L | jcsp.org.pk |

| GC-MS | MS | Acetylation | ~0.1 µg/L | jcsp.org.pk |

High-Performance Liquid Chromatography (HPLC) for Aqueous Samples

High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for the analysis of less volatile and water-soluble compounds, making it ideal for aqueous samples containing this compound. libretexts.org Reversed-phase HPLC with a C18 column is a common approach, where the separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. researchgate.net

The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to optimize the separation. jcsp.org.pklibretexts.org The pH of the mobile phase is a critical parameter, as it affects the ionization state of the phenolic compounds and thus their retention on the column. jcsp.org.pk

UV detection is frequently used for the quantification of chlorophenols, with the wavelength set to a maximum absorbance of the analyte. jcsp.org.pk For enhanced sensitivity and selectivity, HPLC can be coupled with other detectors, such as fluorescence or electrochemical detectors. jcsp.org.pk The detection limits for chlorophenols using HPLC can range from the low µg/L to the ng/L level, depending on the specific method and detector used. jcsp.org.pk

Table 2: High-Performance Liquid Chromatography Methods for Chlorophenol Analysis

| Technique | Detector | Column | Detection Limit | Reference |

|---|---|---|---|---|

| RP-HPLC | UV | ODS | 10-60 µg/L | jcsp.org.pk |

| HPLC | Fluorescence | ODS | 0.024-0.08 µM | jcsp.org.pk |

Advancements in Sample Preparation Techniques (e.g., Solid Phase Microextraction)

Effective sample preparation is crucial for accurate and sensitive analysis, as it serves to isolate and concentrate the analyte of interest from the sample matrix. chromatographyonline.com While traditional methods like liquid-liquid extraction (LLE) are still used, modern techniques that are more efficient, automated, and environmentally friendly are gaining prominence. orientjchem.org

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that has proven effective for the determination of chlorophenols in water samples. researchgate.net In SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample, and the analytes partition onto the fiber. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. researchgate.net Different fiber coatings, such as polydimethylsiloxane-divinylbenzene (PDMS-DVB) and polyacrylate (PA), have been evaluated for their efficiency in extracting chlorophenols. researchgate.net

Other advanced sample preparation techniques include stir bar sorptive extraction (SBSE) and microextraction in a packed syringe (MEPS). jcsp.org.pk These methods offer advantages such as miniaturization, reduced solvent consumption, and the potential for online coupling with analytical instruments.

Spectroscopic Characterization Techniques

Spectroscopic techniques provide valuable information about the chemical structure and properties of molecules and are essential for both qualitative and quantitative analysis. unizar-csic.es

UV-Vis Spectroscopy for Photochemical Studies

UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a sample. unizar-csic.es It is particularly useful for studying the photochemical degradation of compounds like 3,4-dichlorophenol. The UV-Vis spectrum of a compound is characterized by specific absorption bands that correspond to electronic transitions within the molecule. ijims.com Changes in these absorption bands over time during a photochemical reaction can be used to monitor the degradation of the parent compound and the formation of intermediates. For instance, the photodegradation of 2,4-dichlorophenol has been studied by observing changes in its characteristic absorption bands. researchgate.net

Mass Spectrometry (MS) for Identification of Transformation Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. nih.gov It is an indispensable tool for identifying the transformation products of this compound that may form during environmental or treatment processes. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can be used to determine the elemental composition of unknown compounds. nih.govresearchgate.net

When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it allows for the separation and identification of individual components in a complex mixture. aops-school.com Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting fragment ions. mdpi.com This fragmentation pattern can be used to elucidate the structure of the transformation products. mdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-dichlorophenol |

| Diazomethane |

| Pentafluorobenzyl bromide |

| 2,4-dichlorophenol |

| 3,5-dichlorophenol |

| Acetonitrile |

| Methanol |

| Polydimethylsiloxane-divinylbenzene |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule. For this compound, both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are instrumental.

The structure of the 3,4-dichlorophenolate ion presents a distinct pattern in NMR spectra. The aromatic ring contains three protons and six carbon atoms, each with a unique chemical environment due to the influences of the hydroxyl group and the two chlorine atoms.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 3,4-dichlorophenol, the precursor to this compound, three signals are expected in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The phenolate (B1203915) form would show a similar pattern, although the chemical shifts may be slightly altered due to the change in the electronic environment of the oxygen atom. The predicted ¹H NMR spectrum in D₂O shows distinct peaks for each of the aromatic protons. The chemical shift of each proton is influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the hydroxyl (or phenolate) group.

The proton at position 2 (H-2) is expected to appear as a doublet, coupled to the proton at position 6. The proton at position 5 (H-5) will also appear as a doublet, coupled to the proton at position 6. The proton at position 6 (H-6) is expected to be a doublet of doublets due to coupling with both H-2 and H-5. The hydroxyl proton, if observable, would typically appear as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 3,4-dichlorophenolate, six distinct signals are expected for the six carbon atoms of the benzene ring, as their chemical environments are all different. The carbon atom bonded to the oxygen (C-1) will be significantly deshielded and appear at a higher chemical shift. The carbons bonded to the chlorine atoms (C-3 and C-4) will also be deshielded. Computational studies using Density Functional Theory (DFT) have been employed to predict the ¹³C NMR spectra of various dichlorophenols, including 3,4-dichlorophenol, providing theoretical values for the chemical shifts of each carbon atom. acs.org Experimental ¹³C NMR spectral data for 3,4-dichlorophenol is also available from sources such as the Aldrich Chemical Company, Inc. nih.gov

Below are interactive data tables summarizing the predicted NMR data for 3,4-dichlorophenol.

Predicted ¹H NMR Data for 3,4-Dichlorophenol

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.2 - 7.4 | Doublet (d) | ~2.5 |

| H-5 | 6.8 - 7.0 | Doublet of Doublets (dd) | ~8.5, ~2.5 |

| H-6 | 7.1 - 7.3 | Doublet (d) | ~8.5 |

| OH | Variable | Broad Singlet (br s) | - |

Predicted ¹³C NMR Data for 3,4-Dichlorophenol

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 150 - 155 |

| C-2 | 115 - 120 |

| C-3 | 125 - 130 |

| C-4 | 120 - 125 |

| C-5 | 118 - 123 |

| C-6 | 130 - 135 |

Electrochemical Detection Methodologies

Electrochemical methods offer sensitive, rapid, and cost-effective means for the detection of phenolic compounds, including this compound. These techniques are based on the electrochemical oxidation of the phenol group at an electrode surface, which generates a measurable electrical signal (current or potential) that is proportional to the concentration of the analyte.

Various electrochemical techniques, such as cyclic voltammetry, differential pulse voltammetry, and amperometry, have been employed for the determination of chlorophenols. The development of novel electrode materials has been a key focus of research to enhance the sensitivity and selectivity of these methods.

Modified electrodes, featuring materials with high surface area and catalytic activity, have shown improved performance for the detection of chlorophenols. For instance, a screen-printed carbon electrode modified with single-wall carbon nanotubes and poly(3,4-ethylenedioxythiophene) has been successfully used for the voltammetric determination of phenol and various chlorophenols.

Molecularly imprinted polymers (MIPs) have also been utilized to create highly selective electrochemical sensors. An MIP-based sensor was fabricated by electropolymerizing pyrrole (B145914) on a glassy carbon electrode modified with Fe₃O₄ nanoparticles for the detection of 2,4-dichlorophenol. This sensor demonstrated high selectivity and sensitivity with a wide linear range and a low detection limit. While developed for a different isomer, the principle is readily adaptable for 3,4-dichlorophenolate.

Amperometric biosensors represent another promising approach. These sensors often utilize enzymes, such as tyrosinase or laccase, immobilized on an electrode surface. The enzyme catalyzes the oxidation of the phenolic compound, and the resulting current is measured. These biosensors can offer high specificity and sensitivity for the detection of a range of phenolic pollutants.

The table below summarizes some of the electrochemical methods and their performance characteristics for the detection of related chlorophenols, which are indicative of the potential for this compound detection.

Performance of Various Electrochemical Sensors for Chlorophenol Detection

| Electrode/Sensor Type | Analyte | Linear Range (µM) | Detection Limit (µM) |

| Ce/Ni/Cu Layered Double Hydroxide (B78521) Modified Electrode | 2,4-Dichlorophenol | 1 - 100 | 0.197 |

| SWCNT/PEDOT Modified Screen-Printed Carbon Electrode | Phenols and Chlorophenols | Wide Dynamic Range | Not specified |

| Molecularly Imprinted Polymer on Fe₃O₄/GCE | 2,4-Dichlorophenol | 0.04 - 2.0 | 0.01 |

Development of High-Throughput Analytical Platforms

The need for rapid and efficient monitoring of environmental pollutants like this compound has driven the development of high-throughput analytical platforms. These platforms aim to automate and accelerate the analytical process, from sample preparation to data analysis, allowing for the processing of a large number of samples in a short period.

Automated solid-phase extraction (SPE) systems, such as the Dionex AutoTrace 280, have been implemented to improve the reproducibility and throughput of sample preparation for the analysis of phenols in water. These systems can process multiple samples simultaneously with minimal operator intervention, significantly reducing sample preparation time and solvent consumption.

In terms of analysis, the coupling of high-performance liquid chromatography (HPLC) with advanced detectors like photodiode array (PDA) or mass spectrometry (MS) is a common high-throughput approach. For instance, an online system coupling hollow fiber liquid-liquid-liquid microextraction (HF-LLLME) with HPLC has been developed for the direct determination of chlorophenols, including 3,4-dichlorophenol, in water samples. This method features a very short sampling time of just 2 minutes.

Furthermore, novel sensor technologies are being explored to create portable and high-throughput analytical devices. A mobile phone-based electrochemiluminescence (ECL) sensor has been developed for the detection of phenolic compounds. This platform, combined with machine learning algorithms for data analysis, offers a low-cost and portable solution for on-site and real-time monitoring.

The development of such high-throughput platforms is crucial for large-scale environmental monitoring programs and for rapid screening of contaminated sites.

Molecular Interactions and Mechanistic Studies of Sodium 3,4 Dichlorophenolate

Quantum Chemical and Computational Studies

Computational chemistry provides powerful tools to investigate the intrinsic properties of molecules at an electronic level. For Sodium 3,4-dichlorophenolate, these methods elucidate its structure, stability, and reactivity, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a standard tool in chemistry for predicting a wide range of molecular properties with reasonable accuracy and computational cost. aps.org For the 3,4-dichlorophenolate anion, DFT calculations can determine its optimized molecular geometry, electronic properties, and reactivity descriptors.

Theoretical studies on chlorophenol congeners have shown that the positions of chlorine substituents significantly influence the molecule's stability and properties through inductive and resonance effects. researchgate.net DFT calculations can precisely quantify these effects. Key properties calculated for the 3,4-dichlorophenolate anion include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. nih.gov Furthermore, DFT can map the electrostatic potential to identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.

| Property | Description | Typical Calculated Value/Insight |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms, providing bond lengths and angles. | Planar aromatic ring with specific C-C, C-O, and C-Cl bond lengths. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Localized primarily on the phenoxide oxygen and the aromatic ring. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Distributed over the aromatic π* system. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; an indicator of chemical reactivity. | Influenced by the electron-withdrawing nature of the chlorine atoms. |

| Mulliken Charges | Distribution of atomic charges, indicating sites for electrostatic interactions. | High negative charge on the oxygen atom, partial negative charges on chlorines. |

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their physical, chemical, or biological activity. sysrevpharm.orgmdpi.com These models are essential for predicting the properties and behavior of new or untested chemicals, saving time and resources. mdpi.com For chlorophenolates, QSAR models are frequently developed to predict toxicity, biodegradability, and other environmentally relevant endpoints. nih.govnih.gov

The development of a QSAR model involves calculating molecular descriptors that encode structural, electronic, and physicochemical features of the molecules. researchgate.net These descriptors are then used to build a mathematical model that relates them to an observed activity. For 3,4-dichlorophenolate, relevant descriptors would include lipophilicity (log Kow), electronic parameters (Hammett constants), and steric descriptors. nih.gov Studies on chlorophenols have shown that lipophilicity is often a dominant factor in determining toxicity. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide further insights by mapping the steric and electrostatic fields around the molecule that are crucial for its activity. nih.gov

| Descriptor Class | Example Descriptor | Significance for Chemical Behavior |

|---|---|---|

| Lipophilic | n-Octanol/water partition coefficient (log Kow) | Predicts bioaccumulation and membrane permeability. nih.gov |

| Electronic | Hammett constant (σ), pKa | Quantifies the electron-withdrawing/donating effect of substituents. nih.gov |

| Steric/Topological | Molecular connectivity index (1χv), Perimeter of the efficacious section (σDg) | Describes molecular size, shape, and branching. nih.gov |

| Quantum Chemical | HOMO/LUMO energies, Dipole moment | Relates electronic structure to reactivity and interaction potential. |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound in a solvent like water, MD simulations can provide a detailed picture of the solvation process and the various intermolecular interactions at play. saskoer.ca These simulations model the forces between all particles in the system and integrate Newton's equations of motion to track their trajectories.

An MD simulation of this system would reveal the structure of the solvation shells around the Na+ cation and the 3,4-dichlorophenolate anion. The polar water molecules would orient themselves around the ions: the oxygen atoms of water would coordinate with the Na+ ion, while the hydrogen atoms would form hydrogen bonds with the negatively charged oxygen of the phenolate (B1203915). osti.gov The simulations can also quantify the dynamics of these interactions, such as the residence time of water molecules in the first solvation shell and the diffusion coefficients of the ions. osti.gov Furthermore, MD can be used to study ion pairing between Na+ and the dichlorophenolate anion, providing insights into the effective concentration of free ions in solution. nih.gov

Mechanistic Probes of Chemical Reactivity

Understanding the reaction mechanisms of this compound is key to predicting its chemical transformations in various environments. This includes its involvement in common organic reactions and its degradation through environmental or industrial processes.

The 3,4-dichlorophenolate ion can participate in nucleophilic substitution reactions in two primary ways: as a nucleophile or as part of a substrate undergoing substitution.

As a nucleophile, the phenolate oxygen, with its negative charge and lone pairs, can attack an electrophilic carbon atom, displacing a leaving group. byjus.com This is the basis for reactions like the Williamson ether synthesis. The reactivity of the phenolate is influenced by the electron-withdrawing chlorine atoms on the ring, which can slightly reduce its nucleophilicity compared to an unsubstituted phenolate.

Conversely, the chlorine atoms on the aromatic ring of 3,4-dichlorophenolate can be replaced by stronger nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). libretexts.org However, SNAr reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group. libretexts.orgquizlet.com Without such activation, the conditions required to substitute the chlorine atoms on a dichlorophenol are generally harsh, reflecting the high strength of the carbon-chlorine bond which has partial double-bond character due to resonance with the ring. savemyexams.com The mechanism proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.org

| Mechanism | Description | Relevance to 3,4-Dichlorophenolate |

|---|---|---|

| SN1 (Aliphatic) | Two-step mechanism via a carbocation intermediate. libretexts.org | Not directly applicable to the aromatic ring itself. |

| SN2 (Aliphatic) | Single-step, concerted mechanism with backside attack. libretexts.org | The phenolate anion can act as a nucleophile in an SN2 reaction with an alkyl halide. |

| SNAr (Aromatic) | Two-step addition-elimination mechanism via a Meisenheimer complex. libretexts.org | Substitution of ring chlorines is possible but requires harsh conditions or further ring activation. |

The degradation of chlorophenols in the environment or in treatment processes often involves radical reaction pathways, particularly through advanced oxidation processes (AOPs). researchgate.net The initial step in the radical-mediated degradation of the 3,4-dichlorophenolate anion is typically a one-electron oxidation to form a 3,4-dichlorophenoxyl radical. dominican.edu This can be initiated by powerful oxidizing agents like hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO4•−), or by certain enzymes like laccases. nih.govresearchgate.net

Once formed, the chlorinated phenoxyl radical is relatively stable due to resonance delocalization of the unpaired electron across the aromatic ring. dominican.edu This radical can then undergo several subsequent reactions:

Oxidative Coupling: Two phenoxyl radicals can couple to form dimers, which can lead to the formation of larger oligomers and polymers. nih.gov This is a common pathway in laccase-mediated degradation. The coupling can occur between oxygen and carbon atoms (O-C coupling) or between two carbon atoms (C-C coupling). nih.gov

Further Oxidation and Ring Cleavage: The radical can be further oxidized, leading to the opening of the aromatic ring. This process typically forms smaller, more biodegradable organic compounds like carboxylic acids. researchgate.net

Dechlorination: Under certain conditions, radical reactions can lead to the removal of chlorine atoms from the aromatic ring, a crucial step in detoxification. nih.gov

Computational studies have been used to investigate the stability and reactivity of various chlorinated phenoxyl radicals, confirming their role as key intermediates in degradation pathways. dominican.edu

Interactions with Metal Ions and Surfaces

Complexation Chemistry of Phenolate Anions with Metal Centers

The 3,4-dichlorophenolate anion, derived from 3,4-dichlorophenol (B42033), functions as a versatile ligand in coordination chemistry. The negatively charged oxygen atom acts as a primary coordination site, typically behaving as a hard donor that readily complexes with a variety of metal centers. Upon coordination to a metal, ligands like carbon monoxide can function as weak σ-donors and strong π-acceptors, effectively stabilizing highly reduced metal centers through M–CO π-backbonding nih.gov.

The interaction between the phenolate oxygen and a metal ion can lead to the formation of various complex structures. In the case of sodium phenolates, the coordination environment around the sodium ion can vary. For instance, studies on different sodium phenolate compounds have revealed sodium ions with four-coordinate environments, sometimes in a tetrahedrally distorted square planar geometry researchgate.net. The coordination can involve not only the phenolic oxygen but also other donor atoms if present on the ligand backbone researchgate.net.

The resulting complexes can exist as discrete monomeric units or assemble into more complex multinuclear structures. Dimeric and tetrameric structures have been observed for sodium phenolate compounds researchgate.net. Solid, solvent-free sodium phenoxide, a related compound, adopts a complex polymeric structure where each sodium center is bound to three oxygen ligands as well as the phenyl ring wikipedia.org. In the presence of other ligands, molecular clusters, such as the cubane-type cluster [NaOPh]4(HMPA)4, can form wikipedia.org. The specific structure is influenced by factors such as the steric and electronic properties of the phenolate ligand, the nature of the metal ion, and the solvent system used.

Adsorption Mechanisms on Environmental Sorbents

The fate and transport of 3,4-dichlorophenolate in the environment are significantly influenced by its adsorption onto various natural and modified sorbents, such as soils and clays (B1170129). The adsorption behavior is complex and governed by several interacting mechanisms, including hydrophobic interactions, electrostatic forces, and van der Waals forces.

Research on the adsorption of dichlorophenols (DCPs) onto porous clay heterostructures (PCH) indicates that the primary adsorption mechanism involves hydrophobic interactions and van der Waals forces between the benzene (B151609) ring and chlorine groups of the DCP molecule and the siloxane groups on the clay surface scielo.org.mx. The presence of these hydrophobic sites, created by intercalated SiO2 pillars, is crucial for the adsorption capacity, as natural montmorillonite (B579905) clays show negligible physical adsorption of chlorophenols scielo.org.mx. The adsorption process for 3,4-DCP onto PCH is well-described by the Freundlich isotherm model, which suggests an exponential adsorption process on a heterogeneous surface scielo.org.mx.

The pH of the surrounding medium is a critical factor controlling adsorption. Studies on allophanic soil show that the adsorption of dichlorophenols decreases as the soil pH increases nih.gov. This suggests that the undissociated, neutral form of the molecule (3,4-dichlorophenol) is more readily adsorbed than its anionic phenolate form. At higher pH values, electrostatic repulsion between the negatively charged 3,4-dichlorophenolate anion and the typically negative charge of soil surfaces may inhibit partitioning and reduce adsorption nih.gov.

Hydrophobic interaction has been identified as a major driving force in the adsorption of chlorophenols researchgate.net. The organic carbon content of soil is often a strong indicator of its capacity for chlorophenol adsorption nih.gov. In studies using Nigerian clay soil, the sorption of 2,4-dichlorophenol (B122985) was found to be non-linear, indicating an adsorption mechanism involving charged species ajol.info. Clay soils with lower cation exchange capacities showed higher uptake, while those with higher cation exchange capacities retained more of the adsorbed chlorophenol due to strong adsorption of charged species researchgate.netajol.info.

| Compound | Adsorption Capacity (q) (mg/g) | Isotherm Model Fit | Correlation Coefficient (r²) | Primary Adsorption Mechanism |

|---|---|---|---|---|

| 3,4-Dichlorophenol | 48.7 | Freundlich | 0.994 | Hydrophobic Interaction, Van der Waals Forces scielo.org.mx |

| 2,5-Dichlorophenol (B122974) | 45.5 | Freundlich | 0.993 | Hydrophobic Interaction, Van der Waals Forces scielo.org.mx |

Crystal Structure Analysis of Related Phenolate Salts

Like other sodium alkoxides, solid sodium phenoxide features a complex structure with multiple Na-O bonds wikipedia.org. In its solvent-free, polymeric form, each sodium center is coordinated to three different oxygen ligands wikipedia.org. This multinuclear assembly highlights the tendency of phenolate anions to act as bridging ligands, connecting multiple metal centers.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Dimeric Sodium Phenolate Complex [Na₂(LIH)₂] | Tetragonal | Not Specified | Dimeric structure; four-coordinate Na⁺ ions with tetrahedral geometry. | researchgate.net |

| [Na₂(phen)₂(H₂O)₄][dcf]₂ | Triclinic | P-1 | Dinuclear complex; five-coordinate Na⁺ ions in distorted square-pyramidal geometry. | researchgate.net |

| Natrium Diclofenac Proline Tetrahydrate (NDPT) | Monoclinic | P2₁ | Salt cocrystal; Na⁺ is 6-coordinated with water and L-proline molecules. | mdpi.com |

| Sodium Perchlorate (NaClO₄) | Orthorhombic | Cmcm | Na⁺ is bonded in an 8-coordinate geometry to eight O²⁻ atoms. | materialsproject.org |

Derivatives, Analogues, and Structure Reactivity Relationships

Synthesis and Characterization of Related Dichlorophenolate Isomers (e.g., Sodium 2,4-Dichlorophenolate, Sodium 2,5-Dichlorophenolate)

The synthesis of sodium dichlorophenolate isomers, such as sodium 2,4-dichlorophenolate and sodium 2,5-dichlorophenolate, typically involves the neutralization of the corresponding dichlorophenol with a sodium base. These sodium salts are often prepared as intermediates for further chemical synthesis. wipo.intgoogle.com

Sodium 2,4-Dichlorophenolate: The preparation of sodium 2,4-dichlorophenolate is commonly achieved through the reaction of 2,4-dichlorophenol (B122985) with sodium hydroxide (B78521). wipo.intgoogle.comlookchem.com This acid-base reaction is straightforward and results in the formation of the sodium salt, which is highly soluble in water. unl.pt The process is a fundamental step in the production of derivatives like the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). wipo.intgoogle.com In a typical procedure, 2,4-dichlorophenol is treated with an equimolar amount of sodium hydroxide in an aqueous solution to yield a solution of sodium 2,4-dichlorophenolate. google.com

Sodium 2,5-Dichlorophenolate: The synthesis of sodium 2,5-dichlorophenolate follows a similar principle, starting from 2,5-dichlorophenol (B122974). The precursor, 2,5-dichlorophenol, can be prepared through several methods. One approach involves the Friedel-Crafts acylation of p-dichlorobenzene with acetyl chloride, followed by a Baeyer-Villiger oxidation and subsequent hydrolysis to yield 2,5-dichlorophenol. google.com Another method involves the desulfonation of sodium 2,5-dichloro-4-hydroxybenzenesulfonate using hydrobromic acid. google.com Once 2,5-dichlorophenol is obtained, it can be converted to its sodium salt, sodium 2,5-dichlorophenolate, by reacting it with a sodium base.

Below is a table summarizing the synthesis methods for these related isomers.

| Compound | Precursor | Reagents | Key Reaction Type | Reference |

| Sodium 2,4-Dichlorophenolate | 2,4-Dichlorophenol | Sodium Hydroxide | Neutralization | wipo.int, google.com |

| Sodium 2,5-Dichlorophenolate | 2,5-Dichlorophenol | Sodium Hydroxide (or other sodium base) | Neutralization | google.com, google.com |

Structure-Reactivity Relationships in Environmental Transformation Processes (e.g., effect of chlorine position)

The position of chlorine atoms on the phenol (B47542) ring significantly influences the chemical and biological reactivity of dichlorophenols and their corresponding phenolates, particularly in environmental degradation processes. unl.ptmdpi.com The number and location of chlorine substituents affect properties such as acidity, water solubility, and susceptibility to microbial or chemical degradation. unl.pt

The rate of degradation can be affected by both the number and the position of chlorine atoms. For example, in photo-Fenton systems, the degradation rate of 2,4-dichlorophenol (2,4-DCP) was found to be significantly higher than that of 2,4,6-trichlorophenol (B30397) (2,4,6-TCP), indicating that a higher degree of chlorination can decrease reactivity under these conditions. mdpi.com

The table below outlines the effect of chlorine position on the degradation of dichlorophenol isomers.

| Isomer | Degradation Process | Observation | Significance | Reference |

| 2,4-Dichlorophenol | Anaerobic Biodegradation | Initial dechlorination occurs at the ortho-position to form 4-chlorophenol (B41353). | The position of chlorine dictates the metabolic pathway and intermediates. | nih.gov |

| 2,4-Dichlorophenol | Photo-Fenton Oxidation | Degrades faster than 2,4,6-trichlorophenol. | A lower number of chlorine atoms can lead to faster degradation. | mdpi.com |

| General Dichlorophenols | Environmental Fate | Solubility in water decreases with an increasing number of chlorine atoms. | Affects bioavailability and transport in environmental systems. | unl.pt |

Formation and Chemical Properties of Alkylated or Acylated Derivatives of Sodium 3,4-Dichlorophenolate

Sodium dichlorophenolates, including the 3,4-isomer, serve as nucleophiles in the synthesis of various derivatives through alkylation or acylation reactions at the oxygen atom. These reactions lead to the formation of ethers and esters, respectively.

Alkylated Derivatives: A prominent example of an alkylated derivative is 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. wikipedia.org Its synthesis involves the reaction of sodium 2,4-dichlorophenolate with sodium chloroacetate. wipo.intgoogle.com This is a Williamson ether synthesis, where the phenolate (B1203915) ion acts as a nucleophile, displacing the chloride from chloroacetate. Although this example uses the 2,4-isomer, a similar reaction principle would apply to this compound to form 3,4-dichlorophenoxyacetic acid. The reaction converts the water-soluble sodium salt into a less polar ether derivative.

Acylated Derivatives: Acylation of dichlorophenols is a common method for creating ester derivatives. For instance, chlorophenols can be acetylated by reacting them with acetic anhydride. researchgate.net This reaction is often used in analytical chemistry to convert the polar phenols into less polar, more volatile derivatives that are suitable for analysis by gas chromatography. researchgate.net The reaction of this compound with an acylating agent, such as acetyl chloride or acetic anhydride, would yield 3,4-dichlorophenyl acetate (B1210297). These ester derivatives generally exhibit different chemical properties, such as altered solubility and reactivity, compared to the parent phenolate.

Comparative Studies of Dichlorophenolates in Chemical Systems

Comparative studies of dichlorophenolate isomers in various chemical systems reveal differences in their reactivity, which are often attributable to the electronic and steric effects of the chlorine substituents.

One study investigated the decomposition of several chlorophenols, including 3,4-dichlorophenol (B42033), using Fenton's reagent (Fe²⁺/H₂O₂). nih.gov This advanced oxidation process is used for the mineralization of organic pollutants. The study found that the rate of degradation and the formation of chloride ions were dependent on the specific isomer. Such studies demonstrate that the substitution pattern on the aromatic ring influences the susceptibility of the molecule to oxidative attack by hydroxyl radicals generated in the Fenton system. nih.gov